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Compound of Interest

Compound Name: (+)-Equol

Cat. No.: B191184

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and key
scientific investigations into (+)-Equol. It is designed to serve as a detailed resource,
summarizing critical data and methodologies for professionals in research and drug
development.

Discovery and Historical Timeline

(+)-Equol, a molecule of significant interest in pharmacology and nutrition, has a rich history
spanning nearly a century. Its journey from an unknown urinary metabolite to a well-
characterized bioactive compound is a testament to advancements in analytical chemistry and
endocrinology.

Initial Isolation and Identification

Equol was first isolated in 1932 by Marrian and Haslewood from the urine of pregnant mares.
[11[2][3][4] The name "equol" was derived from its equine source.[5] Initially, its biological
significance was not fully understood. It took another 50 years for equol to be identified in
human urine in 1982 by Axelson et al., where it was recognized as a metabolite of the soy
isoflavone daidzein, produced by the action of gut microflora.[5][6] This discovery was pivotal,
linking dietary intake of soy to the endogenous production of this biologically active molecule
and leading to the classification of individuals as "equol-producers"” or "non-producers".[5][7]
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Elucidation of Stereochemistry

A critical breakthrough in understanding equol's bioactivity was the discovery of its chiral
nature. Equol possesses a chiral center at the C-3 position, meaning it exists as two non-
superimposable mirror images, or enantiomers: S-(-)-equol and R-(+)-equol.[8][9] Subsequent
research definitively established that the enantiomer produced by human intestinal bacteria
from daidzein is exclusively S-(-)-equol.[8] The unnatural enantiomer, R-(+)-equol, can be
synthesized chemically.[10] This stereospecificity is crucial as the two enantiomers exhibit
different biological activities.

Quantitative Data Summary

The biological effects of equol are underpinned by its interactions with various cellular targets.
The following tables summarize key quantitative data from numerous studies, providing a
comparative look at the bioactivity of its enantiomers.

Table 1: Binding Affinities (Ki) for Estrogen Receptors
(ER)

ERB/ERa
Compound ERa (KiinnM) ERB (KiinnM)  Selectivity Reference
Ratio
S-(-)-Equol - 0.73 - [8]
S-(-)-Equol - 16 13 [11]
R-(+)-Equol 50 - 0.29 [11]
Genistein - 6.7 16 [11]

Note: A lower Ki value indicates a higher binding affinity.

Table 2: In Vitro Effects on Cancer Cell Proliferation
(IC50 Values)
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Cell Line Cancer Type Compound IC50 (pM) Reference
Breast Cancer )
MDA-MB-231 Racemic Equol 252
(ER-)
Breast Cancer ]
T47D Racemic Equol 228
(ER+)
S-(-)-Equol &
LNCaP Prostate Cancer } =25
Racemic
S-(-)-Equol &
LAPC-4 Prostate Cancer ) =225
Racemic
Daidzein, R-(+)- ~50 (significant
MDA-MB-231 Breast Cancer Equol, S-(-)- invasion [12]
Equol inhibition)

Note: IC50 is the concentration of a drug that gives half-maximal response.

Table 3: Pharmacokinetic Parameters of Equol
Enantiomers in Humans

Racemic (¥)-

Parameter S-(-)-Equol R-(+)-Equol Reference
Equol
Slower

Tmax (hours) 2-3 (with ameal)  2-3 (with a meal) ) [13]
absorption

Terminal

Elimination Half- 7-8 7-8 - [14]

life (hours)

. Lower than
Systemic ) o
i o Lower Higher individual [13][14]

Bioavailability )
enantiomers

Fractional

Urinary Recovery 61.3+19.5 83.2+11.2 69.3+15.4 [15]

(%)

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/23568763/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2884334/
https://www.sigmaaldrich.com/JP/ja/tech-docs/paper/142292
https://pmc.ncbi.nlm.nih.gov/articles/PMC2884334/
https://www.sigmaaldrich.com/JP/ja/tech-docs/paper/142292
https://pmc.ncbi.nlm.nih.gov/articles/PMC2744624/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Note: Data are from studies using orally administered compounds.

Key Signhaling Pathways Modulated by (+)-Equol

(+)-Equol exerts its biological effects by modulating several key signaling pathways. The
following diagrams, generated using the DOT language for Graphviz, illustrate these

interactions.

Estrogen Receptor (ER) Signaling Pathway

S-(-)-Equol is a potent ligand for Estrogen Receptor 3 (ER[), exhibiting a higher binding affinity
for ERP than for ERa.[8][11][16] This selective binding initiates a cascade of events that can

influence gene expression and cellular function.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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